(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride
Description
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is a chemical compound that features a chloroethyl group and a thiophen-2-ylmethyl group attached to an amine
Properties
Molecular Formula |
C7H11Cl2NS |
|---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c8-3-4-9-6-7-2-1-5-10-7;/h1-2,5,9H,3-4,6H2;1H |
InChI Key |
JOCLUASZYSIRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCCCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine with thiophen-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: New amine or thiol derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amine or thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloroethyl and thiophene-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is explored for its potential therapeutic properties. Compounds containing chloroethyl and thiophene groups have shown promise in the development of anticancer and antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of new polymers or electronic materials .
Mechanism of Action
The mechanism of action of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or DNA. The thiophene ring can interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: A simpler compound with similar reactivity but lacking the thiophene ring.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the chloroethyl group.
Mechlorethamine: An anticancer agent with a similar chloroethyl group but different overall structure.
Uniqueness
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the combination of the chloroethyl and thiophene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H9ClN2S
- Molecular Weight : 188.68 g/mol
- IUPAC Name : (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride
The biological activity of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is primarily attributed to its interaction with specific molecular targets. It is known to act as an alkylating agent, which can modify nucleophilic sites on DNA and proteins, leading to various biological effects such as:
- Antitumor Activity : The compound's ability to alkylate DNA suggests potential use in cancer therapy by disrupting the replication of rapidly dividing cells.
- Neurotransmitter Modulation : It may interact with neurotransmitter systems, potentially influencing mood and cognition.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Effects | Exhibits cytotoxicity against various cancer cell lines. |
| Neuroactivity | Possible modulation of neurotransmitter release and uptake. |
| Antimicrobial Properties | Investigated for activity against certain bacterial strains. |
Case Study 1: Antitumor Efficacy
A study conducted on various human cancer cell lines demonstrated that (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride exhibited significant cytotoxic effects. The compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neurotransmitter Interaction
Research has indicated that this compound may affect the release of serotonin and dopamine in neuronal cultures, which could have implications for treating mood disorders. The specific pathways involved remain under investigation, but preliminary results are promising.
Case Study 3: Antimicrobial Activity
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect, warranting further exploration into its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| Bis(2-chloroethyl)amine | Antitumor | Well-studied alkylating agent |
| Thiophen-2-yl methylamine | Neuroactive | Less potent than the target compound |
| 2-Chloro-N-methylethanamine hydrochloride | Antimicrobial | Limited antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
